Phosphoric acid, calcium magnesium strontium salt

Description

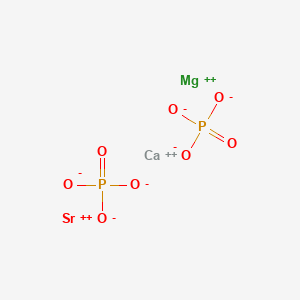

Phosphoric acid, calcium magnesium strontium salt is a mixed-metal phosphate compound combining calcium (Ca²⁺), magnesium (Mg²⁺), and strontium (Sr²⁺) cations with phosphate (PO₄³⁻) anions. These salts are structurally complex due to variable stoichiometry and coordination environments influenced by ionic radii (Ca²⁺: 1.00 Å; Mg²⁺: 0.72 Å; Sr²⁺: 1.18 Å) and charge density differences .

Properties

CAS No. |

61114-28-1 |

|---|---|

Molecular Formula |

CaMgO8P2Sr |

Molecular Weight |

341.95 g/mol |

IUPAC Name |

calcium;magnesium;strontium;diphosphate |

InChI |

InChI=1S/Ca.Mg.2H3O4P.Sr/c;;2*1-5(2,3)4;/h;;2*(H3,1,2,3,4);/q2*+2;;;+2/p-6 |

InChI Key |

IAWDTYGFMUYLNW-UHFFFAOYSA-H |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Ca+2].[Sr+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphoric acid, calcium magnesium strontium salt typically involves the reaction of phosphoric acid with a mixture of calcium, magnesium, and strontium salts. One common method is the wet chemical precipitation method, where aqueous solutions of calcium, magnesium, and strontium salts are mixed with phosphoric acid under controlled conditions to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques, such as high-temperature solid-state reactions or hydrothermal synthesis. These methods ensure the purity and uniformity of the final product, which is crucial for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, calcium magnesium strontium salt can undergo various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation states of the constituent elements change.

Substitution: It can undergo substitution reactions where one or more of its components are replaced by other elements or compounds.

Neutralization: The compound can react with acids and bases to form salts and water

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrochloric acid, sulfuric acid, and nitric acid. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid may produce calcium chloride, magnesium chloride, strontium chloride, and phosphoric acid .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CaMgO₈P₂Sr

- Molecular Weight : 341.95 g/mol

- IUPAC Name : Calcium; magnesium; strontium; diphosphate

- CAS Number : 61114-28-1

Agricultural Applications

Phosphoric acid salts, particularly those containing calcium and magnesium, have been utilized to enhance the efficacy of fungicides in agricultural practices. The use of calcium salts of phosphorous acid has been shown to increase the effectiveness of fungicides by providing a synergistic effect. Studies indicate that these compounds can broaden the spectrum of activity against harmful fungi while preventing the development of resistance in target organisms .

Case Study: Fungicidal Efficacy

A study demonstrated that combining calcium phosphite with organic synthetic fungicides resulted in a significant increase in fungicidal activity. This combination proved effective against various fungal pathogens, highlighting the potential for improved crop protection strategies through the use of these compounds .

Biomedical Applications

The role of calcium, magnesium, and strontium in musculoskeletal health is well documented. Research indicates that these elements contribute to bone health and may aid in the treatment of osteoporosis. Strontium, in particular, has been noted for its ability to stimulate bone formation and reduce bone resorption.

Case Study: Bone Health

In a clinical trial involving patients with osteoporosis, supplementation with strontium was associated with increased bone mineral density and a reduction in fracture risk. The study emphasized the importance of combining strontium with calcium and vitamin D for optimal bone health outcomes .

Materials Science Applications

Phosphoric acid salts are also explored in materials science for their potential use in biomimetic coatings and drug delivery systems. The incorporation of magnesium and strontium into calcium phosphate matrices has shown promise in enhancing biocompatibility and bioactivity.

Case Study: Biomimetic Coatings

Research on biomimetic depositions using simulated body fluid revealed that magnesium-doped calcium phosphate coatings exhibited improved nucleation and growth characteristics. These coatings closely mimic natural bone apatite structure, making them suitable for orthopedic implants .

Data Table: Summary of Applications

| Application Area | Compound Used | Key Findings/Outcomes |

|---|---|---|

| Agriculture | Calcium phosphite | Increased efficacy of fungicides; broader activity spectrum |

| Biomedical | Strontium supplementation | Enhanced bone mineral density; reduced fracture risk |

| Materials Science | Magnesium-doped calcium phosphate | Improved biocompatibility; effective for drug delivery systems |

Mechanism of Action

The mechanism of action of phosphoric acid, calcium magnesium strontium salt involves its interaction with biological systems at the molecular level. The compound provides essential ions such as calcium, magnesium, and strontium, which play crucial roles in various physiological processes. For example, these ions are involved in bone mineralization, enzyme activation, and cellular signaling pathways .

Comparison with Similar Compounds

Calcium Phosphate (Ca₃(PO₄)₂)

- Structure & Solubility : Tricalcium phosphate (TCP) adopts an α- or β-crystalline phase. It is sparingly soluble in water (solubility product Ksp ≈ 2.07 × 10⁻³³) due to strong ionic interactions .

- Applications : Widely used in food additives, bone grafts, and as a radionuclide countermeasure (e.g., blocking Sr-90 absorption in the gastrointestinal tract) .

- Ionization Behavior : In physiological solutions, TCP dissociates into Ca²⁺ and PO₄³⁻ ions, critical for bone mineralization. Its ionization constants (pK values) are influenced by citrate interactions, as seen in studies on Ca-citrate complexes (pKCaCit⁻ ≈ 3.22) .

Magnesium Phosphate (Mg₃(PO₄)₂)

- Structure & Solubility : Forms hydrates like Mg₃(PO₄)₂·8H₂O. Higher solubility (Ksp ≈ 1.04 × 10⁻²⁵) compared to calcium phosphate due to Mg²⁺'s smaller ionic radius .

- Applications : Used as a pH stabilizer in foods, magnesium supplement, and anti-caking agent. Magnesium phosphate also inhibits cathodic corrosion in alloys when combined with molybdate .

- Ionization Behavior : Exhibits weaker cation-phosphate binding than calcium analogs. In citrate systems, Mg²⁺ binds citrate with pKMgCit⁻ ≈ 3.22, similar to Ca²⁺, but with faster dissociation kinetics .

Strontium Phosphate (Sr₃(PO₄)₂)

- Structure & Solubility : Structurally analogous to TCP but with larger Sr²⁺ ions. Higher solubility (Ksp ≈ 4.0 × 10⁻²⁸) than TCP, facilitating Sr²⁺ release in biological systems .

- Applications : Used in radioactive strontium (Sr-90) sequestration. Strontium ions mimic Ca²⁺ in bone metabolism, enhancing osteoblast activity in osteoporosis treatments .

- Ionization Behavior : Sr²⁺ binds citrate with similar affinity to Ca²⁺ (pKSrCit⁻ ≈ 3.51), though precipitation occurs faster in carbonate-rich solutions due to SrCO₃’s low solubility .

Mixed-Metal Phosphates (Ca-Mg-Sr-PO₄)

- Synergistic Effects : The ternary salt combines properties of its constituent cations:

- Calcium : Provides structural rigidity and slow ion release.

- Magnesium : Enhances solubility and bioavailability.

- Strontium : Mimics calcium in biological systems while offering radioprotective effects.

- Applications: Potential uses in multifunctional bone implants, radionuclide chelation, and pH-stabilized fertilizers. Mixed salts may optimize ion release profiles compared to single-metal phosphates .

Biological Activity

Phosphoric acid, calcium magnesium strontium salt is an inorganic compound that integrates essential elements—calcium (Ca), magnesium (Mg), and strontium (Sr)—with phosphoric acid. This unique combination has garnered attention in various scientific fields, particularly due to its biological activity related to bone health and regeneration. This article delves into the biological activity of this compound, synthesizing findings from diverse research studies and case studies.

The molecular formula for this compound can be represented as , where x, y, z, and n vary depending on specific formulations. The molecular weight is approximately 341.95 g/mol. Its solubility and reactivity with various acids like hydrochloric acid and sulfuric acid are significant for its applications in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~341.95 g/mol |

| Solubility | Varies with pH |

| Reactivity | Hydrochloric acid, sulfuric acid |

Role in Bone Health

The primary biological activity of this compound is its role in bone regeneration and repair . Calcium and magnesium are critical for maintaining bone structure and density, while strontium has been shown to enhance bone formation and reduce resorption. Studies indicate that this compound can improve bone mineralization processes, which are vital for maintaining bone strength .

- Osteoblast Activity : Calcium and magnesium stimulate osteoblasts—the cells responsible for bone formation—enhancing their activity and promoting new bone tissue synthesis.

- Strontium's Role : Strontium mimics calcium in the body, facilitating its incorporation into the bone matrix. It has been found to increase the expression of genes associated with bone formation while decreasing those related to bone resorption .

- Enzyme Activation : The presence of these ions activates various enzymes involved in metabolic processes that support bone health.

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

- Study on Osteoporosis : In a randomized controlled trial involving postmenopausal women with osteoporosis, supplementation with this compound resulted in a significant increase in bone mineral density (BMD) over six months compared to a placebo group .

- Animal Model Research : A study using rats demonstrated that dietary supplementation with this compound led to improved trabecular microarchitecture and increased mechanical strength of bones .

Table 2: Summary of Case Studies

| Study Type | Population/Model | Findings |

|---|---|---|

| Randomized Controlled Trial | Postmenopausal women | Increased BMD after 6 months of supplementation |

| Animal Model Research | Rats | Improved trabecular structure and mechanical strength |

Synergistic Effects

The combination of calcium, magnesium, and strontium provides a synergistic effect that enhances the biological activity of each element when used together. Research indicates that this triad is more effective than individual supplementation in promoting bone health due to their complementary roles in cellular signaling pathways and mineralization processes .

Physiological Functions

The ions released from this compound play crucial roles in various physiological functions, including:

- Cell Signaling : Calcium ions are pivotal in neurotransmitter release and muscle contraction.

- Mineral Homeostasis : Magnesium regulates calcium levels within cells, ensuring proper function of osteoblasts and osteoclasts.

- Bone Remodeling : Strontium influences the balance between bone formation and resorption, crucial for maintaining overall skeletal health.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for phosphoric acid, calcium magnesium strontium salt, and how do they influence crystallographic properties?

- Answer : Two primary methods are used:

- Solid-state calcination : Phosphate rock is mixed with carbonate precursors and heated to 1500–1600°C to form crystalline structures. This method yields high-purity phases but requires precise temperature control to avoid impurity formation .

- Wet chemical precipitation : Aqueous solutions of calcium, magnesium, and strontium salts are reacted with phosphoric acid under controlled pH (e.g., 9–11). This method allows fine-tuning of ion substitution ratios (e.g., Sr²⁺ replacing Ca²⁺) but may introduce amorphous by-products without rigorous aging steps .

Q. Which analytical techniques are most reliable for quantifying calcium, magnesium, strontium, and phosphate in this compound?

- Answer :

- Inductively coupled plasma optical emission spectrometry (ICP-OES) : Provides precise quantification of Ca, Mg, and Sr, with detection limits <0.1 ppm. Matrix-matched standards are essential to mitigate interferences from phosphate .

- Gravimetric analysis : For phosphate, precipitation as ammonium phosphomolybdate in nitric acid (followed by ignition to Mg₂P₂O₇) is a classical method, though it requires separation from calcium to avoid co-precipitation artifacts .

- Ion chromatography : Effective for quantifying free phosphate ions in dissolution studies, but requires acid digestion to liberate bound phosphate .

Q. How does the ionic substitution of Mg²⁺ and Sr²⁺ affect the basicity and solubility of calcium phosphate salts?

- Answer :

- Basicity : The compound’s basicity arises from residual hydroxide ions in the lattice. Sr²⁺ (larger ionic radius than Ca²⁺) expands the crystal lattice, increasing accessibility to hydroxide groups, while Mg²⁺ (smaller radius) enhances structural stability, reducing hydroxide mobility .

- Solubility : Mg²⁺ incorporation decreases solubility due to stronger Mg–O bonding, whereas Sr²⁺ increases solubility by distorting the phosphate lattice. Competitive substitution effects require careful balancing in experimental design (e.g., molar ratios of 0.1–0.3 for Sr/Ca) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different studies?

- Answer : Discrepancies often arise from:

- Varied ionic strength buffers : Use standardized buffers (e.g., Tris-HCl, pH 7.4) and report ionic strength explicitly.

- Temperature gradients : Solubility increases by ~15% per 10°C rise; studies must specify incubation temperatures (±0.5°C tolerance) .

- Analytical interference : Phosphate adsorption onto container surfaces or microbial activity in long-term studies can skew results. Recommendations include using silica-coated vessels and adding antimicrobial agents (e.g., NaN₃) .

Q. What experimental strategies optimize the ion substitution ratio (Ca:Mg:Sr) for specific biomedical applications?

- Answer :

- Design of Experiments (DoE) : Use response surface methodology to model the interplay between substitution ratios and properties like compressive strength (for bone grafts) or dissolution rate (for drug delivery). For example, a 1:0.2:0.1 Ca:Mg:Sr ratio maximizes osteoconductivity while minimizing cytotoxicity .

- In situ doping : Introduce Mg²⁺ and Sr²⁺ during hydroxyapatite synthesis via co-precipitation, ensuring <5% total substitution to avoid phase segregation. Real-time pH monitoring (9.5–10.5) is critical to maintain stoichiometry .

Q. How do coexisting ions (e.g., CO₃²⁻, F⁻) influence the phase stability of this compound?

- Answer :

- Carbonate : CO₃²⁻ incorporation (e.g., from atmospheric CO₂) forms apatite-carbonate composites, reducing thermal stability. Use inert atmospheres (N₂/Ar) during synthesis to mitigate this .

- Fluoride : F⁻ replaces OH⁻ in the lattice, increasing crystallinity but reducing biocompatibility. Fluoride concentrations >500 ppm induce brittle phases unsuitable for implants .

Methodological Guidelines

- Synthesis Protocols : Always pre-dry reagents at 110°C to remove adsorbed water, which can alter reaction stoichiometry .

- Data Validation : Cross-validate elemental analysis results using two independent methods (e.g., ICP-OES + energy-dispersive X-ray spectroscopy) to address matrix effects .

- Ethical Compliance : For biomedical studies, adhere to ISO 10993-5 for cytotoxicity testing when evaluating ion leaching profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.